7,9-Dichloro-2-(4-methoxyphenyl)-5,5-dimethyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
Description
7,9-Dichloro-2-(4-methoxyphenyl)-5,5-dimethyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a tricyclic heterocyclic compound featuring a pyrazolo[1,5-c][1,3]benzoxazine core. Its structure includes two chlorine atoms at positions 7 and 9, a 4-methoxyphenyl substituent at position 2, and two methyl groups at position 5 (noted as 5,5-dimethyl). The compound’s molecular formula is C₃₂H₂₄Cl₂N₂O₂, with a molecular weight of 539.45 g/mol (inferred from structural analogs in and ). The 4-methoxyphenyl group enhances lipophilicity and may influence metabolic stability, while the 5,5-dimethyl substitution likely reduces conformational flexibility compared to non-methylated analogs .
Properties
CAS No. |
303061-44-1 |
|---|---|
Molecular Formula |
C19H18Cl2N2O2 |
Molecular Weight |
377.3 g/mol |
IUPAC Name |
7,9-dichloro-2-(4-methoxyphenyl)-5,5-dimethyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C19H18Cl2N2O2/c1-19(2)23-17(14-8-12(20)9-15(21)18(14)25-19)10-16(22-23)11-4-6-13(24-3)7-5-11/h4-9,17H,10H2,1-3H3 |
InChI Key |
YBTZOYWFTIGTRH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(N2C(CC(=N2)C3=CC=C(C=C3)OC)C4=C(O1)C(=CC(=C4)Cl)Cl)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,9-Dichloro-2-(4-methoxyphenyl)-5,5-dimethyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multiple steps, including the formation of the pyrazole ring and the subsequent construction of the benzoxazine moiety. Common reagents used in these reactions include chlorinating agents, methoxyphenyl derivatives, and dimethyl precursors. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
7,9-Dichloro-2-(4-methoxyphenyl)-5,5-dimethyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using agents like sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like DDQ, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carbonyl compounds, while substitution reactions can introduce new functional groups onto the benzoxazine ring .
Scientific Research Applications
7,9-Dichloro-2-(4-methoxyphenyl)-5,5-dimethyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 7,9-Dichloro-2-(4-methoxyphenyl)-5,5-dimethyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Physicochemical Properties
- Lipophilicity (logP): The target compound’s 4-methoxyphenyl and 5,5-dimethyl groups likely increase logP compared to analogs with polar substituents (e.g., 4-NO₂ in ). This may enhance membrane permeability but reduce aqueous solubility .
- Thermal Stability: Methyl groups at position 5 (target compound) could improve thermal stability by reducing ring strain, as seen in dimethyl-substituted heterocycles ().
Biological Activity
7,9-Dichloro-2-(4-methoxyphenyl)-5,5-dimethyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound with potential pharmacological applications. This article reviews its biological activity, focusing on its anticancer properties and mechanisms of action. The compound's unique structure includes dichloro and methoxy substituents, which may enhance its reactivity and biological effects.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 489.8 g/mol. The presence of chlorine and methoxy groups suggests potential for diverse chemical interactions.
Anticancer Properties
Preliminary studies indicate that this compound exhibits significant anticancer activity against various cancer cell lines. Research highlights include:
- Cell Lines Tested : The compound has been evaluated against A-549 (lung cancer), HCT-116 (colon cancer), and MCF7 (breast cancer) cell lines.
- IC50 Values : Initial findings suggest IC50 values comparable to established chemotherapeutics such as doxorubicin. For instance, compounds related to the benzoxazine framework demonstrated IC50 values ranging from 0.02 to 0.08 μmol/mL against A-549 and HCT-116 cell lines .
| Compound | Cell Line | IC50 (μmol/mL) |
|---|---|---|
| Doxorubicin | A-549 | 0.04 |
| Doxorubicin | HCT-116 | 0.06 |
| 7,9-Dichloro Compound | A-549 | TBD |
| 7,9-Dichloro Compound | HCT-116 | TBD |
The mechanisms underlying the anticancer activity of this compound are not fully elucidated but may involve:
- Interaction with Biological Targets : The compound is hypothesized to interact with specific targets involved in cancer pathways. Studies are ongoing to assess binding affinities with key enzymes or receptors.
- Radical Scavenging Activity : Related compounds have demonstrated radical scavenging capabilities which may contribute to their cytotoxic effects against tumor cells .
Case Studies
Research has documented various case studies that highlight the efficacy of similar compounds within the same class:
- Benzothiazine Derivatives : Studies on derivatives such as 1,2,3-benzoxathiazine showed potent activity against A-549 and HCT-116 cell lines with IC50 values indicating strong anticancer potential .
- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications in substituent patterns can significantly affect biological activity. For instance, increasing the number of methoxy groups generally enhances solubility and biological reactivity.
Summary of Findings
The unique combination of dichloro and methoxy groups in this compound positions it as a promising candidate in drug discovery for cancer treatment. While preliminary data suggest significant anticancer properties and potential mechanisms of action through target interactions and radical scavenging activities, further research is essential to fully understand its efficacy and therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
